molecular formula C13H16BrNO3 B8153604 2-(4-Bromo-2-methoxyphenyl)-1-morpholinoethanone

2-(4-Bromo-2-methoxyphenyl)-1-morpholinoethanone

Cat. No.: B8153604
M. Wt: 314.17 g/mol
InChI Key: VVRDHTMZBFZMNY-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methoxyphenyl)-1-morpholinoethanone is an organic compound that belongs to the class of phenyl ketones It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with a morpholine ring attached to the ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-2-methoxyphenyl)-1-morpholinoethanone typically involves the following steps:

    Bromination: The starting material, 2-methoxyphenol, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) to yield 4-bromo-2-methoxyphenol.

    Formation of Ethanone: The brominated product is then reacted with an appropriate ethanone precursor, such as chloroacetyl chloride, in the presence of a base like triethylamine to form the ethanone derivative.

    Morpholine Addition: Finally, the ethanone derivative is reacted with morpholine under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the ketone group to an alcohol.

    Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Bromo-2-methoxyphenyl)-1-morpholinoethanone has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methoxyphenyl)-1-morpholinoethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups on the phenyl ring, along with the morpholine ring, contribute to its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

    4-Bromo-2-methoxyphenol: Shares the bromine and methoxy groups but lacks the ethanone and morpholine moieties.

    2-(4-Bromo-2-methoxyphenyl)ethanone: Similar structure but without the morpholine ring.

    4-Bromo-2-methoxybenzaldehyde: Contains the bromine and methoxy groups with an aldehyde functional group instead of ethanone.

Uniqueness: 2-(4-Bromo-2-methoxyphenyl)-1-morpholinoethanone is unique due to the presence of both the morpholine ring and the ethanone moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-bromo-2-methoxyphenyl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c1-17-12-9-11(14)3-2-10(12)8-13(16)15-4-6-18-7-5-15/h2-3,9H,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRDHTMZBFZMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)CC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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